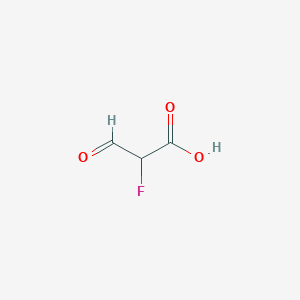
2-Fluoro-3-oxopropanoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-oxopropanoic acid typically involves the fluorination of malonic acid derivatives. One common method is the direct fluorination of malonic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and reaction time adjustments.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-fluoro-3-hydroxypropanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 2-fluoro-3-hydroxypropanoic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The keto group also plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 3-Fluoro-2-oxopropanoic acid
- 2-Fluoro-3-hydroxypropanoic acid
- Fluoromalonic acid
Comparison: 2-Fluoro-3-oxopropanoic acid is unique due to the specific positioning of the fluorine atom and the keto group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAWQINJHZMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555103 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58629-87-1 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between Fluoromalonaldehydic Acid and the cardiotoxicity of 5-Fluorouracil?
A: Research suggests that Fluoromalonaldehydic Acid, a degradation product of 5-FU, might play a role in the drug's cardiotoxicity. Studies indicate that 5-FU formulated with Tris buffer (FU-Tris) exhibits higher cardiotoxicity compared to formulations with Sodium Hydroxide (FU-NaOH). This difference is attributed to the formation of stable "depot" forms of Fluoromalonaldehydic Acid and Fluoroacetaldehyde (another degradation product) in the presence of Tris. These "depot" forms can release the degradation products over time, potentially contributing to the increased cardiotoxicity observed with FU-Tris. [, , ]
Q2: How does the stability of Fluoromalonaldehydic Acid in different 5-FU formulations impact its potential cardiotoxicity?
A: The stability of Fluoromalonaldehydic Acid significantly differs depending on the 5-FU formulation. In FU-Tris, Fluoromalonaldehydic Acid forms stable adducts with Tris, essentially creating a "depot" that can release the compound gradually. Conversely, in FU-NaOH, Fluoromalonaldehydic Acid undergoes extensive chemical transformations, leading to a lower concentration of the compound itself. This difference in stability and the resulting difference in Fluoromalonaldehydic Acid concentration likely contribute to the observed difference in cardiotoxicity between FU-Tris and FU-NaOH formulations. [, ]
Q3: How does the presence of bisulfite ions affect the degradation of 5-FU and the formation of Fluoromalonaldehydic Acid?
A: Bisulfite ions catalyze the degradation of 5-FU, ultimately leading to the formation of Fluoromalonaldehydic Acid. The process begins with the reversible addition of bisulfite ion to the C5=C6 double bond of 5-FU, forming 5-fluoro-5,6-dihydrouracil-6-sulfonate. This intermediate then undergoes a series of irreversible reactions in alkaline conditions, yielding several products, including Fluoromalonaldehydic Acid. Therefore, the presence of bisulfite ions in 5-FU solutions can accelerate its degradation and potentially increase the formation of Fluoromalonaldehydic Acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)
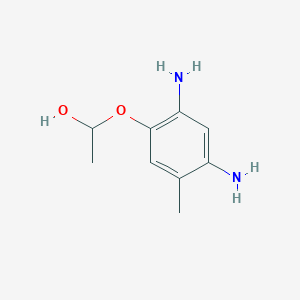
![(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol](/img/structure/B139647.png)
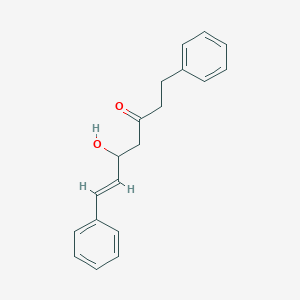
![(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B139650.png)
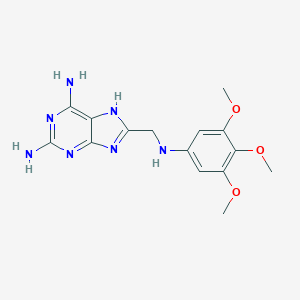

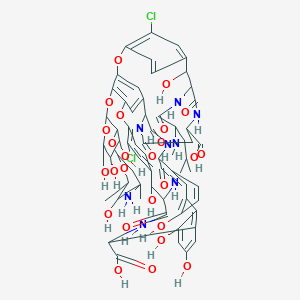


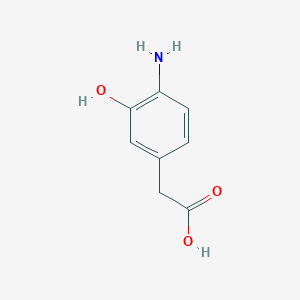
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
